molecular formula C19H10Cl2FN5O B15365209 Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-

Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-

Cat. No.: B15365209
M. Wt: 414.2 g/mol
InChI Key: VUSRPIMIIYIJFV-UHFFFAOYSA-N
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Description

Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often involves multi-step organic synthesis strategies:

  • Starting Materials: : Key raw materials include benzene derivatives, fluorinated compounds, and pyrazolo[3,4-c]pyridazine scaffolds.

  • Reactions: : Key reactions include nitration, halogenation, and nucleophilic substitution. Catalysts and solvents play crucial roles in enhancing yield and specificity.

  • Conditions: : Controlled temperature and pH conditions are essential to ensure product purity.

Industrial Production Methods

  • Batch Processing: : Typically employed for small-scale production, involving sequential addition of reactants.

  • Continuous Flow Chemistry: : For large-scale production, enhancing efficiency and scalability. This method offers better control over reaction parameters, reducing by-products and increasing yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically using agents like potassium permanganate or chromium trioxide.

  • Reduction: : It can be reduced using agents such as lithium aluminum hydride.

  • Substitution: : The chloro and fluoro groups facilitate nucleophilic and electrophilic substitutions, allowing for diverse chemical transformations.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral media.

  • Reduction: : Lithium aluminum hydride in ether solvents.

  • Substitution: : Nucleophiles like amines or thiols in polar solvents under mild heating.

Major Products

  • Oxidation Products: : Benzaldehyde derivatives.

  • Reduction Products: : Amino derivatives.

  • Substitution Products: : Varied products depending on the nucleophiles used.

Scientific Research Applications

Chemistry

  • Synthesis of Heterocycles: : Its reactive functional groups facilitate the construction of complex heterocyclic compounds.

  • Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing selectivity and efficiency.

Biology and Medicine

  • Drug Development:

  • Biological Probes: : Used in the synthesis of compounds for biological imaging and diagnostics.

Industry

  • Material Science: : Used in creating polymers with unique properties.

  • Agrochemicals: : Potential in designing new herbicides and pesticides.

Mechanism of Action

The compound's mechanism of action depends on its application:

  • Drug Development: : It interacts with specific molecular targets, altering biological pathways. The pyrazolo[3,4-c]pyridazinyl moiety often plays a crucial role in binding to active sites.

  • Catalysis: : Functions as a ligand, forming complexes with transition metals, thus influencing the catalytic cycle.

Comparison with Similar Compounds

  • Benzonitrile derivatives: : Compared to simpler benzonitriles, this compound offers more complexity and diversity in chemical reactivity and applications.

  • Pyrazolo[3,4-c]pyridazines: : The addition of chlorinated and fluorinated groups enhances its unique characteristics, setting it apart from other pyrazolo[3,4-c]pyridazine derivatives.

Similar Compounds

  • 3-Chlorobenzonitrile

  • 6-Chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)benzene

  • Other halogenated pyrazolo[3,4-c]pyridazines

There you have it! Curious to dive deeper into any specific section?

Properties

Molecular Formula

C19H10Cl2FN5O

Molecular Weight

414.2 g/mol

IUPAC Name

3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile

InChI

InChI=1S/C19H10Cl2FN5O/c20-12-5-10(9-23)6-13(8-12)28-18-15(21)2-1-11(17(18)22)7-16-14-3-4-24-26-19(14)27-25-16/h1-6,8H,7H2,(H,25,26,27)

InChI Key

VUSRPIMIIYIJFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC2=NNC3=C2C=CN=N3)F)OC4=CC(=CC(=C4)C#N)Cl)Cl

Origin of Product

United States

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